molecular formula C9H15ClN4O B3058121 (6-Morpholinopyridazin-3-yl)methanamine hydrochloride CAS No. 87977-27-3

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Cat. No. B3058121
CAS RN: 87977-27-3
M. Wt: 230.69
InChI Key: MPRRIBZNDBRTTH-UHFFFAOYSA-N
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Description

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a chemical compound with the following properties:



  • CAS Number : 1628557-00-5

  • Molecular Formula : C9H15ClN4O

  • Molecular Weight : 230.7 g/mol

  • IUPAC Name : (6-morpholinopyridazin-3-yl)methanamine hydrochloride

  • SMILES : C1COCCN1C2=NN=C(C=C2)CN.Cl



Molecular Structure Analysis

The molecular structure of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride consists of a pyridazinone ring fused with a morpholine moiety. The chlorine atom is attached to the nitrogen atom in the morpholine ring. The compound’s structure plays a crucial role in its biological activity and interactions.



Chemical Reactions Analysis

Again, due to limited information, I cannot provide specific chemical reactions involving this compound. However, understanding its functional groups and reactivity would be essential for further investigation.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Purity : Approximately 95%

  • Storage Temperature : Inert atmosphere, 2-8°C

  • Country of Origin : China


Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • Application in Emesis and Depression : A study by (Harrison et al., 2001) identified a water-soluble neurokinin-1 receptor antagonist, which is effective in pre-clinical tests for emesis (vomiting) and depression. This compound demonstrates the potential use of similar structures in addressing these conditions.

Antimicrobial Activities

  • Synthesis for Antimicrobial Use : Research by (Thomas, Adhikari, & Shetty, 2010) involved synthesizing derivatives of a compound structurally similar to (6-Morpholinopyridazin-3-yl)methanamine for antimicrobial purposes. The synthesized compounds showed moderate to very good antibacterial and antifungal activities.

Hydrogenation Reactions

  • Use in Hydrogenation Reactions : A study by (Karabuğa et al., 2015) demonstrated the application of a related compound in efficient transfer hydrogenation reactions. This shows the potential utility in synthetic chemistry.

Hemodynamic Effects

  • Vasodilator Properties : (Di Francesco et al., 1986) explored the hemodynamic profile of a related compound, finding it acts as a vasodilator primarily on systemic arterioles, indicating possible therapeutic applications in cardiovascular diseases.

Kinase Inhibition

  • c-Met Kinase Inhibition : A related pyridazinone derivative was studied by (Kim et al., 2016) for its potential as a c-Met kinase inhibitor, showing promise in cancer treatment due to its anti-proliferative activities.

Drug Delivery System

  • Hydrophobic Antitumor Agent Delivery : (Jin et al., 2015) focused on improving the delivery of a hydrophobic antitumor candidate, using a model compound related to (6-Morpholinopyridazin-3-yl)methanamine. This suggests its utility in drug delivery systems.

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).


Future Directions

Future research should focus on:



  • Elucidating the compound’s biological targets.

  • Investigating its potential therapeutic applications.

  • Assessing its pharmacokinetics and toxicity profiles.


properties

IUPAC Name

(6-morpholin-4-ylpyridazin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRRIBZNDBRTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride

CAS RN

87977-27-3
Record name 3-Pyridazinemethanamine, 6-(4-morpholinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87977-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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